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molecular formula C22H20O3 B8392837 [3,4-Bis(benzyloxy)phenyl]acetaldehyde

[3,4-Bis(benzyloxy)phenyl]acetaldehyde

Cat. No. B8392837
M. Wt: 332.4 g/mol
InChI Key: SCXZJKDZOUIRBF-UHFFFAOYSA-N
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Patent
US04618627

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:9]1[CH:10]=[C:11]([CH2:23][CH:24]=O)[CH:12]=[CH:13][C:14]=1OCC1C=CC=CC=1)C1C=CC=CC=1.C([Mg:34][Br:35])CCCCCCC>CCOCC>[Mg:34].[CH2:10]([Br:35])[CH2:9][CH2:14][CH2:13][CH2:12][CH2:11][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)CC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Mg]Br
Name
Quantity
10 mg
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Mg]
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
Name
Type
product
Smiles
C(CCCCCCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04618627

Procedure details

After gradually adding 0.5 g of 3,4-dibenzyloxyphenylacetaldehyde to 10 mg of an ether solution of n-octylmagnesium bromide obtained from 0.12 g of magnesium and 0.97 g of n-octyl bromide, the mixture was stirred for 30 minutes at room temperature. To the reaction mixture thus obtained was added 10 ml of an aqueous 5% hydrochloric acid solution and after stirring the mixture, the ether layer was collected. The ether solution was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to provide 0.5 g of 1-(3,4-dibenzyloxyphenyl)-2-decanol.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:9]1[CH:10]=[C:11]([CH2:23][CH:24]=O)[CH:12]=[CH:13][C:14]=1OCC1C=CC=CC=1)C1C=CC=CC=1.C([Mg:34][Br:35])CCCCCCC>CCOCC>[Mg:34].[CH2:10]([Br:35])[CH2:9][CH2:14][CH2:13][CH2:12][CH2:11][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1OCC1=CC=CC=C1)CC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Mg]Br
Name
Quantity
10 mg
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Mg]
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
Name
Type
product
Smiles
C(CCCCCCC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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